ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate
Description
Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate is a heterocyclic compound featuring a fused pyrazolo-triazole core with an ethyl ester substituent at position 7 and a methyl group at position 2. This structure confers unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-14-8(13)6-4-9-12-7(6)10-5(2)11-12/h4H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJJNHJYMVWLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(NN2N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research has explored its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Tetrazolo[1,5-b][1,2,4]Triazines
- Structure : Tetrazolo-triazines (e.g., compound T in ) share a fused triazole-azine backbone but replace the pyrazole ring with a tetrazole group.
- Synthesis : These compounds form via cyclization of 3-azido-1,2,4-triazine derivatives, confirmed by isotopic labeling (15N) and NMR analysis .
- Key Differences : The tetrazole ring introduces greater electron-withdrawing character compared to the pyrazole in the target compound, altering reactivity in nucleophilic substitutions.
Pyrazolo[1,5-b][1,2,4]Triazine Derivatives
- Structure : Pyrazolo-triazines (e.g., derivatives from ) feature a pyrazole fused to a triazine ring instead of a triazole.
- Synthesis: Prepared via intermolecular aza-Wittig reactions between iminophosphoranes and carbonyl compounds .
Ethyl Imidazo[1,2-b]Pyrazole-7-Carboxylate
Physicochemical and Spectral Properties
Biological Activity
Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate (CAS 208774-28-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
- Molecular Formula : C8H10N4O2
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a pyrazolo-triazole framework, which is significant in medicinal chemistry due to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors to form the pyrazolo-triazole ring system. Various methods have been documented for the synthesis of pyrazolo[1,5-b][1,2,4]triazole derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Biological Activity
Recent studies have highlighted several biological activities associated with this compound and related compounds:
Anticancer Activity
Research indicates that compounds within the pyrazolo-triazole family exhibit significant anticancer properties. For instance:
- Cytotoxicity : Ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as mTOR and AKT .
- Mechanisms of Action : The anticancer activity is often attributed to their ability to inhibit microtubule assembly and induce morphological changes in cancer cells. For example, specific derivatives have been shown to enhance caspase-3 activity significantly in breast cancer cells (MDA-MB-231) at micromolar concentrations .
Antiviral and Anti-inflammatory Properties
Some studies suggest potential antiviral and anti-inflammatory activities for pyrazolo-triazole derivatives:
- Inhibition of TNFα Production : Related compounds have been reported to suppress LPS-induced production of TNFα in vitro, indicating potential applications in inflammatory diseases .
- Broad Spectrum Activity : The structural diversity within this class allows for exploration against various viral targets and inflammatory pathways.
Case Study 1: Anticancer Evaluation
A recent evaluation of a series of pyrazolo-triazole derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer chemotherapeutics.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Ethyl Derivative | MDA-MB-231 | 10 | Induces apoptosis via caspase activation |
| Ethyl Derivative | HCT116 | 15 | Inhibits mTOR pathway |
Case Study 2: In Vivo Studies
In vivo studies using animal models have shown that ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole derivatives can reduce tumor growth significantly compared to control groups. These findings support further investigation into their therapeutic potential.
Q & A
Q. What are the common synthetic routes for ethyl 2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylate and its derivatives?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Azide Substitution : Reacting 4-chloromethylpyrazole derivatives with sodium azide (NaN₃) in DMF at 50°C for 3 hours yields azidomethyl intermediates, which are further cyclized under reflux with cyanocetamide and tert-butyl peroxide in THF .
- Azo Coupling : Diazonium salts derived from aniline react with alkylated pyrazolo-triazole precursors in ethanol at 0–5°C, followed by extraction with ethyl acetate and purification via chromatography .
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield | Purification | Reference |
|---|---|---|---|---|
| Azide Substitution | NaN₃, DMF, 50°C → THF, reflux | 55–76% | Crystallization (ethanol) | |
| Azo Coupling | Diazonium salt, EtOH, 0–5°C | 29–55% | Chromatography |
Q. What spectroscopic techniques are employed to characterize pyrazolo-triazole derivatives?
Methodological Answer:
- 1D/2D NMR : ¹H, ¹³C, and ¹⁵N NMR resolve tautomeric equilibria and regiochemistry. For example, ¹H NMR (400 MHz) of 1,6-dimethyl derivatives shows distinct methyl singlet peaks at δ 4.41 (N–CH₃) and δ 2.74 (C–CH₃) .
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .
- X-ray Crystallography : SHELXL refines bond lengths/angles (e.g., C–H⋯O interactions in crystal packing) .
Advanced Research Questions
Q. How can tautomeric equilibria in pyrazolo-triazole systems be resolved experimentally?
Methodological Answer:
- 2D NMR (NOESY, HSQC) : Identifies through-space correlations between protons and adjacent heteroatoms. For example, ¹⁵N-labelling combined with JHN couplings distinguishes N-adamantylation sites in azolo-azine derivatives .
- Dynamic NMR : Monitors temperature-dependent chemical shift changes to estimate tautomerization barriers .
Q. What challenges arise in the X-ray crystallographic refinement of pyrazolo-triazole derivatives?
Methodological Answer:
- Disorder Handling : Flexible substituents (e.g., ethyl carboxylate groups) may require multi-position modeling with constrained occupancy .
- Twinned Data : SHELXL’s TWIN/BASF commands refine twin fractions and scale factors for high-Rmerge datasets .
- Hydrogen Placement : Idealized positions with riding models (C–H = 0.93–0.97 Å) and Uiso(H) = 1.2–1.5Ueq(C) .
Q. Table 2: SHELX Refinement Workflow
Q. How do substituents influence the reactivity of pyrazolo-triazole derivatives in derivatization reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Carboxylate esters (e.g., ethyl) enhance electrophilicity at C-7, facilitating nucleophilic substitutions .
- Steric Effects : Bulky aryl substituents at N-1 reduce regioselectivity in azo coupling, necessitating optimized stoichiometry (e.g., 1:1 aniline:pyrazole ratio) .
Q. What strategies are used to establish structure-activity relationships (SAR) for pyrazolo-triazole pharmacophores?
Methodological Answer:
- Bioisosteric Replacement : Substituting triazole with purine mimics (e.g., [1,2,4]triazolo[1,5-a]pyridine) modulates antifungal activity .
- Pharmacokinetic Profiling : LogP measurements (via HPLC) correlate with membrane permeability for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
